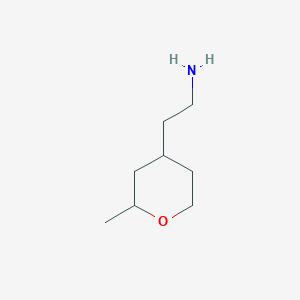

2-(2-Methyloxan-4-yl)ethan-1-amine

Description

2-(2-Methyloxan-4-yl)ethan-1-amine (CAS 1343285-63-1) is a secondary amine featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the 2-position and an ethylamine side chain at the 4-position. Its molecular formula is C₈H₁₇NO (MW: 143.23 g/mol), and it exists as a liquid stored at 4°C . However, detailed safety and pharmacological data remain unavailable .

Properties

IUPAC Name |

2-(2-methyloxan-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-6-8(2-4-9)3-5-10-7/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBCFFVCEMIJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(2-Methyloxan-4-yl)ethan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Methyloxan-4-yl)ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

2-(Oxan-4-yl)ethan-1-amine (CAS 65412-03-5)

2-Methoxy-1-(oxan-4-yl)ethan-1-amine (CAS 1340266-43-4)

- Structure : Methoxy substituent at the 1-position instead of a methyl group on the oxane ring.

- Key Differences :

- The methoxy group introduces electron-withdrawing effects, altering electronic distribution and hydrogen-bonding capacity.

- Likely higher polarity, impacting solubility in aqueous media compared to the methyl-substituted compound.

2-(2-Methylmorpholin-4-yl)ethan-1-amine (CAS 954581-27-2)

- Structure : Replaces the oxane ring with a morpholine ring (containing an additional nitrogen atom).

- Molecular Formula : C₇H₁₆N₂O (MW: 144.21 g/mol).

- Altered ring geometry may affect conformational flexibility and binding affinity .

Benzimidazole Derivatives (e.g., Metonitazene)

- Structure : Complex benzimidazole core with ethan-1-amine substituents.

- Key Differences :

Physicochemical and Pharmacological Properties

*Estimated based on structural similarity.

Biological Activity

2-(2-Methyloxan-4-yl)ethan-1-amine, also known by its CAS number 1343285-63-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by a methyloxane ring and an amine group, which contribute to its stability and reactivity in biological systems. The presence of the methyloxane moiety may enhance lipophilicity, potentially influencing membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. It is hypothesized that this compound may modulate metabolic pathways or inhibit specific enzyme functions, leading to therapeutic effects.

Antiviral Properties

Preliminary studies have indicated that this compound exhibits antiviral properties. Research suggests that it may inhibit viral replication by binding to viral proteins or enzymes critical for the viral life cycle. This interaction could disrupt essential processes, making it a candidate for antiviral drug development.

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have demonstrated that it can induce cell cycle arrest in cancer cell lines, particularly at the G2/M phase. This effect suggests potential as an antimitotic agent, inhibiting cell division and proliferation in tumor cells.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyloxane ring; amine group | Antiviral; potential anticancer |

| 2-(Methoxymethyl)pyrrolidine | Lacks oxane structure | Moderate antibacterial |

| 4-Fluoro-pyrrolidine | Single fluorine substitution | Antiviral properties |

| 3-Fluoro-2-methylpyrrolidine | Contains methyl group | Anticancer activity |

| 4,4-Difluoropiperidine | Piped structure with two fluorines | Neuroactive properties |

This comparison highlights how the structural features of this compound contribute to its distinct biological activities compared to other compounds.

Antiviral Efficacy

A study investigated the antiviral efficacy of this compound against various viral strains. Results indicated significant inhibition of viral replication in vitro, suggesting a mechanism involving direct binding to viral enzymes. This finding positions the compound as a potential candidate for further antiviral research.

Cancer Cell Line Studies

In vitro experiments conducted on multiple cancer cell lines revealed that treatment with this compound led to reduced cell viability at sub-micromolar concentrations. The compound was observed to induce G2/M phase arrest, indicating its potential as an antimitotic agent and further supporting its anticancer applications.

Enzyme Interaction Studies

Investigations into enzyme modulation demonstrated that this compound could act as an inhibitor for specific metabolic enzymes. This inhibition may influence various biochemical pathways, underscoring the compound's versatility in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.